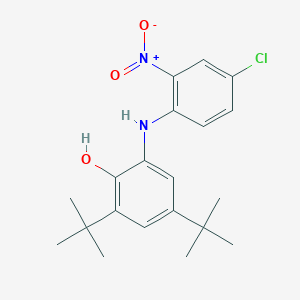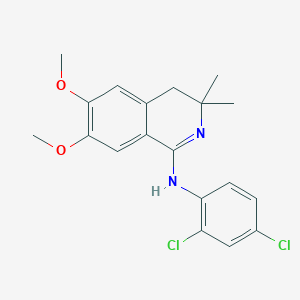![molecular formula C18H8N6O2 B11087267 4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile](/img/structure/B11087267.png)
4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE is a complex organic compound featuring a naphtho[2,3-d][1,2,3]triazole core This compound is notable for its unique structural properties, which include multiple functional groups such as cyano and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction, which constructs the naphtho[2,3-d][1,2,3]triazole core . This approach is favored due to its mild reaction conditions, good atom economy, and eco-friendly characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using readily available starting materials and minimizing waste, are likely to be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE stands out due to its combination of cyano and nitro functional groups, which enhance its reactivity and potential applications. Its naphtho[2,3-d][1,2,3]triazole core also provides unique structural features that differentiate it from other triazole derivatives.
Propiedades
Fórmula molecular |
C18H8N6O2 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
4-benzo[f]benzotriazol-3-yl-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H8N6O2/c19-9-13-7-17(18(24(25)26)8-14(13)10-20)23-16-6-12-4-2-1-3-11(12)5-15(16)21-22-23/h1-8H |
Clave InChI |
YXDCJJZWLBMEPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)N=NN3C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate](/img/structure/B11087188.png)
![2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
![N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11087205.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)
![3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)
![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11087271.png)
![3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11087273.png)
![8-{[(E)-2-phenylethenyl]sulfanyl}quinoline](/img/structure/B11087274.png)
